2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an oxan-4-yl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting acetic anhydride with an appropriate amine under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Attachment of the oxan-4-yl group: This can be done through a nucleophilic substitution reaction, where the oxan-4-yl group is introduced using an oxirane derivative.
Incorporation of the thiophen-2-ylmethyl group: This final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted aromatic compounds: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-methylacetamide: Lacks the thiophen-2-ylmethyl group.
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(furan-2-yl)methyl]acetamide: Contains a furan ring instead of a thiophene ring.
2-(2-bromophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide: Has a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the thiophen-2-ylmethyl group in 2-(2-chlorophenyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-6-2-1-4-14(17)12-18(21)20(13-16-5-3-11-23-16)15-7-9-22-10-8-15/h1-6,11,15H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJHQKZYXUWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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